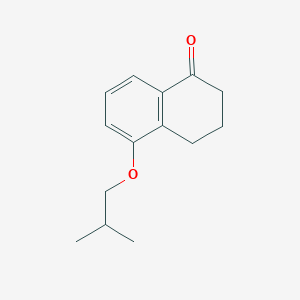

5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one

Beschreibung

5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a partially hydrogenated naphthalenone derivative featuring a ketone group at position 1 and a 2-methylpropoxy (isobutoxy) substituent at position 5. The tetrahydronaphthalenone core comprises a bicyclic structure with four saturated carbon positions (1,2,3,4), reducing aromaticity compared to fully unsaturated naphthalene. The 2-methylpropoxy group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions.

Eigenschaften

IUPAC Name |

5-(2-methylpropoxy)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10(2)9-16-14-8-4-5-11-12(14)6-3-7-13(11)15/h4-5,8,10H,3,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSNFPTXDSZNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC2=C1CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1-tetralone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylpropoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted naphthalenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one depends on its interaction with specific molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways and targets would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Substituent : The methoxy group at position 5 in this compound is smaller and less lipophilic than the 2-methylpropoxy group in the target molecule.

- Saturation: The dihydronaphthalenone core (3,4-dihydro) has two saturated positions, while the target compound is fully saturated at positions 1–4.

Spectral Data :

- 1H-NMR : The methoxy group resonates at δ 3.84 (singlet), whereas the 2-methylpropoxy group in the target compound would likely show split signals (e.g., δ 3.5–4.0 for the –O–CH2– group and δ 0.8–1.2 for the isopropyl methyl protons).

- TLC Mobility : The methoxy derivative has an Rf value of 0.30 in Et2O/hexanes (1:2), implying that the bulkier 2-methylpropoxy substituent may reduce mobility in similar solvent systems .

2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Structural Differences :

- Functional Groups : This compound replaces the ketone and ether groups with a chloroacetamide moiety and cyclopropylamine.

- Applications: It is highlighted for its role in medicinal chemistry, particularly in modulating biological targets.

Implications for Comparison :

- The target compound’s ether and ketone groups may confer distinct solubility and metabolic stability compared to the chloroacetamide derivative. For instance, the ketone could participate in redox reactions, while the ether might improve membrane permeability.

Naphthalenol Derivatives (e.g., Drospirenone/Ethinyl Estradiol Impurities)

Compounds such as 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol () share a naphthalene backbone but lack the tetrahydronaphthalenone core. These structures are often analyzed as pharmaceutical impurities, emphasizing the need for rigorous chromatographic or spectroscopic methods to distinguish them from active ingredients .

Key Research Findings and Gaps

- Substituent Impact : Bulkier ether groups (e.g., 2-methylpropoxy) likely increase lipophilicity (higher logP) compared to methoxy, affecting pharmacokinetic properties.

- Saturation Effects : Full saturation (1,2,3,4-tetrahydro) may enhance stability but reduce aromatic conjugation, altering electronic properties.

- Data Limitations : Specific data for the target compound (e.g., synthetic yield, biological activity) are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biologische Aktivität

5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 218.29 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.29 g/mol |

| Density | 1.115 g/cm³ (predicted) |

| Boiling Point | 451.9 °C (predicted) |

| pKa | 14.03 (predicted) |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one exhibit significant antimicrobial properties. For instance, research on related naphthalene derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a series of tetrahydronaphthalene derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 62.5 to 125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The specific mechanisms involved include disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

The anticancer potential of tetrahydronaphthalene derivatives has also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa and A549.

Research Findings:

- Cell Line Studies : The IC50 values for cell proliferation inhibition were reported at approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells .

- Mechanism : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects. Research indicates that tetrahydronaphthalene derivatives can inhibit inflammatory cytokine production in vitro.

Mechanistic Insights:

Studies suggest that these compounds may modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways . This modulation can lead to reduced expression of pro-inflammatory cytokines like TNF-α and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.